

An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-hydroxyphenyl)-3-phenylthiourea

Cat. No.: B101611

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of phenylthiourea derivatives, with a specific focus on methodologies and data interpretation relevant to drug discovery and materials science. Due to the absence of publicly available crystallographic data for **1-(2-hydroxyphenyl)-3-phenylthiourea**, this document utilizes the detailed structural analysis of a closely related analogue, 1-(2-nitrophenyl)-3-phenylthiourea, as a representative case study. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed, along with a presentation of the crystallographic data in a structured format. Furthermore, this guide illustrates the experimental workflow and key molecular interactions using Graphviz diagrams, providing a clear visual representation of the scientific process and structural features.

Introduction

Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.^[1] Their therapeutic potential is often linked to their specific three-dimensional structures and their ability to form hydrogen bonds and coordinate with metal ions.^[2] X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular

interactions. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

While the crystal structure for **1-(2-hydroxyphenyl)-3-phenylthiourea** is not currently available in open-access databases[3], the analysis of analogous structures provides valuable insights into the conformational properties and packing motifs of this class of compounds. This guide will use the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea as a primary example to illustrate the principles of crystal structure analysis.[4]

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from the synthesis of the compound to the final refinement of the crystallographic model.

The synthesis of the title compound analogue was achieved through the reaction of 2-nitrobenzenamine with 1-isothiocyanatobenzene.[4]

- Materials: 2-nitrobenzenamine (0.05 mol), potassium hydroxide (KOH) (0.15 mol), 1-isothiocyanatobenzene (0.05 mol), ethanol (40 ml), acetone.
- Procedure:
 - 2-nitrobenzenamine (0.05 mol), KOH (0.15 mol), and 1-isothiocyanatobenzene (0.05 mol) were combined in an ethanol solution (40 ml).
 - The reaction mixture was stirred at room temperature.
 - Single crystals suitable for X-ray diffraction were obtained by recrystallization from a 1:1 (v/v) mixture of ethanol and acetone at room temperature.[4]

A general method for synthesizing phenylthiourea derivatives involves the reaction of an aniline with ammonium thiocyanate in the presence of an acid, followed by heating.[5] Microwave-assisted synthesis can also be employed to improve yields and reduce reaction times.[5]

The single-crystal X-ray diffraction data for 1-(2-nitrophenyl)-3-phenylthiourea was collected using an Enraf–Nonius CAD-4 diffractometer.[4]

- Data Collection:

- A yellow block-shaped crystal with dimensions $0.25 \times 0.20 \times 0.18$ mm was used.[\[4\]](#)
- Mo K α radiation ($\lambda = 0.71073$ Å) was employed.[\[4\]](#)
- A total of 2964 reflections were measured, of which 2764 were independent.[\[4\]](#)
- Data reduction was performed using NRCVAX.[\[4\]](#)
- Structure Solution and Refinement:
 - The structure was solved using SHELXS97 and refined with SHELXL97.[\[4\]](#)
 - Hydrogen atoms were placed in geometrically calculated positions and treated as riding on their parent atoms.[\[4\]](#)

Data Presentation

The crystallographic data for 1-(2-nitrophenyl)-3-phenylthiourea is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details[\[4\]](#)

Parameter	Value
Chemical Formula	C ₁₃ H ₁₁ N ₃ O ₂ S
Formula Weight	273.31 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.3110 (15)
b (Å)	24.113 (5)
c (Å)	7.4320 (15)
β (°)	90.22 (3)
Volume (Å ³)	1310.2 (5)
Z	4
Density (calculated)	1.386 Mg m ⁻³
Absorption Coefficient (μ)	0.25 mm ⁻¹
Temperature (K)	293 (2)
R[F ² > 2σ(F ²)]	0.045
wR(F ²)	0.132
Goodness-of-fit (S)	1.09

Table 2: Selected Bond Lengths and Angles[4]

Bond	Length (Å)	Angle	Angle (°)
C7—S1	1.686 (2)	S1—C7—N2—C8	-1.31
N1—C7—N2—C8	-179.19		

Table 3: Hydrogen Bond Geometry[4]

D—H...A	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
N1—H1A...S1 ⁱ	0.86	2.56	3.3744 (19)	158
C3—H3A...S1 ⁱⁱ	0.93	2.84	3.725 (3)	159

Symmetry codes: (i) x, -y+1/2, z+1/2; (ii) x+1, y, z

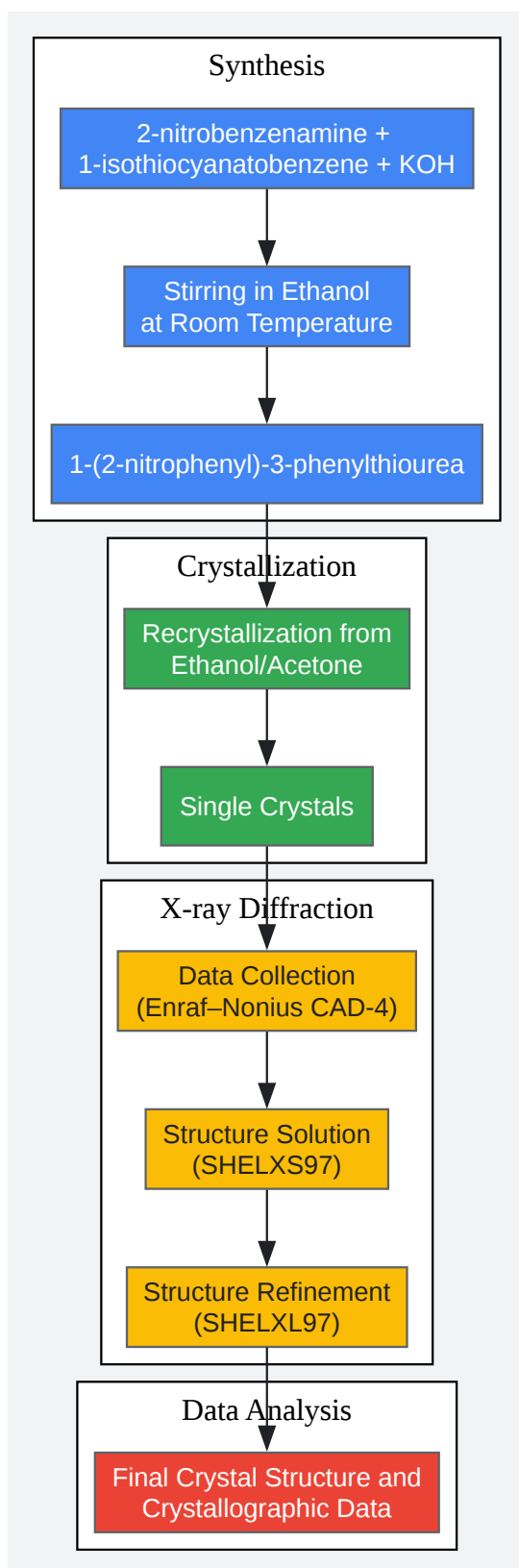
Structural Analysis and Molecular Interactions

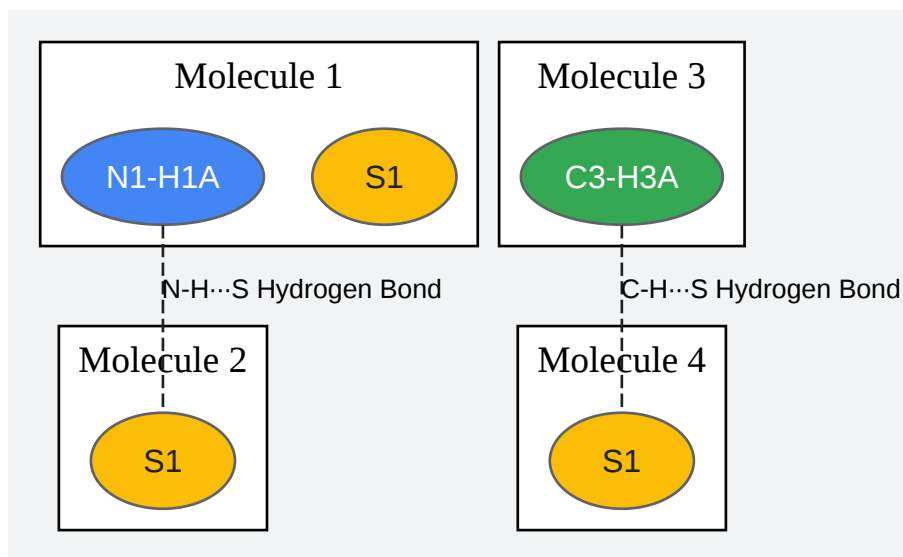
In the crystal structure of 1-(2-nitrophenyl)-3-phenylthiourea, the C7—S1 bond length of 1.686 (2) Å suggests a significant double-bond character.^[4] The thiourea plane and the two phenyl rings are not coplanar. The dihedral angles between the thiourea plane and the phenyl rings are 61.9° and 31.0°, while the dihedral angle between the two phenyl rings is 78.1°.^[4]

The crystal packing is stabilized by weak intermolecular N—H...S and C—H...S hydrogen bonding interactions.^[4] These interactions are crucial in the formation of the supramolecular architecture.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key molecular interactions.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(2-hydroxyphenyl)-3-phenylthiourea | 17073-34-6 | Benchchem [benchchem.com]
- 4. 1-(2-Nitrophenyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcr.org [ijcr.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101611#crystal-structure-analysis-of-1-2-hydroxyphenyl-3-phenylthiourea\]](https://www.benchchem.com/product/b101611#crystal-structure-analysis-of-1-2-hydroxyphenyl-3-phenylthiourea)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com